5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide features a fused pyrazolo[4,3-c]pyridine core with a 5-methyl substituent on the pyrazole ring and a 3-oxo group. The carboxamide moiety at position 7 is linked to a 5-methyl-1,3,4-thiadiazole ring, while position 2 carries a phenyl group.
Properties
IUPAC Name |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-10-19-20-17(26-10)18-15(24)12-8-22(2)9-13-14(12)21-23(16(13)25)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSOZQVBGGWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
The 1,3,4-thiadiazole moiety is known to interact with biological targets through various mechanisms depending on the specific derivative and its functional groups.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The 1,3,4-thiadiazole moiety is known for its low toxicity and great in vivo stability, which could suggest favorable pharmacokinetic properties.
Biological Activity
The compound 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide , hereafter referred to as Compound A , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with Compound A, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrazolo moiety fused with a thiadiazole ring. The presence of these functional groups is believed to contribute to its diverse biological activities. The molecular formula of Compound A is with a molecular weight of approximately 320.38 g/mol.
Anticancer Activity
Research has indicated that Compound A exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole compounds, including those similar to Compound A, displayed potent cytotoxic effects against human acute promyelocytic leukemia (HL-60) cells and lung carcinoma (A549) cells. The mechanism of action appears to involve the activation of caspases and the down-regulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, Compound A has shown promising anti-inflammatory activity. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Computational Studies
Computational docking studies have been utilized to predict the binding affinities of Compound A with various biological targets. These studies indicate that the compound has a high affinity for enzymes involved in cancer metabolism and inflammation pathways, supporting its potential as a multi-target therapeutic agent .
Case Study 1: Anticancer Efficacy in HL-60 Cells
A study conducted on HL-60 cells treated with Compound A revealed a significant decrease in cell viability after 24 hours of exposure. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating apoptosis induction. The study highlighted the role of caspase activation in mediating this effect .
Case Study 2: Antimicrobial Effectiveness Against MRSA
In a clinical setting, Compound A was tested against MRSA isolates from infected patients. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiadiazole compounds possess significant antibacterial effects against various pathogens. For instance, certain synthesized derivatives have been effective against Xanthomonas oryzae and Fusarium graminearum, demonstrating inhibition rates that suggest their potential as agricultural fungicides and bactericides .
Anticancer Properties
Studies indicate that compounds similar to 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide may exhibit anticancer activity. For example, compounds derived from pyrazoles have been documented to inhibit aurora kinases, which are critical in cancer cell proliferation . The structural features of this compound could contribute to similar therapeutic effects.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. Compounds with similar structures have shown effectiveness in inhibiting inflammatory pathways and reducing symptoms associated with chronic inflammation . This suggests that the compound may also hold promise in treating inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyrazole ring followed by functionalization through nucleophilic substitutions and cyclization processes. Detailed methodologies can be found in various research articles focusing on pyrazole synthesis .
Characterization Techniques
Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical structure and assess the quality of the compound .
Biological Evaluations
In a recent study published in the Egyptian Journal of Chemistry, various thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against specific pathogens. The results indicated that some derivatives exhibited superior antimicrobial effects compared to standard treatments . This highlights the potential of compounds like this compound in developing new antimicrobial agents.
Therapeutic Applications
Another study explored the anti-inflammatory properties of pyrazole derivatives. The findings suggested that these compounds could serve as effective treatments for inflammatory conditions due to their ability to inhibit specific inflammatory mediators . This positions this compound as a candidate for further therapeutic exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrazolo[4,3-c]pyridine Derivatives
- Target Compound : Features a pyrazolo[4,3-c]pyridine core with a thiadiazole-carboxamide substituent.
- 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923216-25-5): Substituents: A benzyl group at position 5 and a 3-methylphenyl group on the carboxamide.
- 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4) :
Thiadiazolo-Pyrimidine Derivatives
- 2-R 5-oxo 5-H 6-Carboxamid 7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine: Core Structure: Pyrimidine fused with thiadiazole, differing from the target’s pyrazolo-pyridine core.
Molecular Properties
Key Observations :
- The target compound’s molecular weight (416.44 g/mol) is higher than pyrazolo-pyridine analogs due to the sulfur-containing thiadiazole.
- Thiadiazole substituents may enhance binding to enzymatic targets via sulfur-mediated interactions, whereas methoxyethyl or benzyl groups prioritize solubility or lipophilicity .
Pharmacological Implications
- Thiadiazole Role: The 1,3,4-thiadiazole ring in the target compound may improve bioactivity compared to non-sulfur heterocycles, as thiadiazoles are known to inhibit enzymes like carbonic anhydrase .
- Substituent Effects :
- Methyl Groups : Enhance metabolic stability compared to bulkier substituents (e.g., benzyl or propyl).
- Phenyl vs. Alkyl Chains : The phenyl group at C2 may facilitate π-π stacking in target binding, whereas alkyl chains (e.g., propyl) could disrupt crystallinity .
Q & A
Basic: What are the common synthetic routes for preparing 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic coupling reactions. A general procedure involves:
- Step 1: Reacting a pyrazole or pyrimidine precursor (e.g., ethyl 7-phenyl-1,3,4-thiadiazolo-pyrimidine-6-carboxylate) with amines under reflux in ethanol or DMF to form the carboxamide backbone .
- Step 2: Introducing the 5-methyl-1,3,4-thiadiazole moiety via nucleophilic substitution using K₂CO₃ as a base and RCH₂Cl derivatives in DMF at room temperature .
- Step 3: Purification via recrystallization from ethanol-DMF mixtures (1:1) to isolate the final product .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions (e.g., methyl groups at positions 5 and N-thiadiazole) and aromatic proton environments .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole ring vibrations .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and ring puckering, as seen in analogous pyrimidine derivatives where deviations from planar conformations are observed (e.g., flattened boat conformations with 0.224 Å deviations) .
Advanced: How can researchers optimize reaction yields when introducing the 1,3,4-thiadiazole moiety?
Methodological Answer:
Yield optimization requires:
- Base Selection: K₂CO₃ in DMF (1.2 mmol base per 1 mmol substrate) enhances nucleophilic substitution efficiency compared to weaker bases .
- Temperature Control: Stirring at room temperature minimizes side reactions (e.g., hydrolysis of thiadiazole) while ensuring complete substitution .
- Solvent Purity: Anhydrous DMF prevents unwanted solvolysis, as moisture can deactivate the electrophilic RCH₂Cl reagent .
Advanced: How should researchers address discrepancies in crystallographic data versus computational modeling for this compound?
Methodological Answer:
- Validation via Hydrogen Bonding Analysis: Compare experimental X-ray data (e.g., C—H···O bifurcated hydrogen bonds forming c-axis chains) with DFT-optimized structures to identify conformational mismatches .
- Dynamic Effects: Account for crystal packing forces that may distort the pyrazolo-pyridine ring (e.g., 80.94° dihedral angles between fused rings) not captured in gas-phase models .
- Refinement Parameters: Use riding models for H-atoms with Uiso(H) = 1.2–1.5 Ueq(C) to reduce overfitting .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across similar pyrazolo-pyridine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare trifluoromethyl-substituted analogs (e.g., N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine) to identify substituent effects on enzyme inhibition .
- Assay Standardization: Control variables like solvent (DMF vs. DMSO) and incubation time, which can alter membrane permeability and false-positive rates .
- Meta-Analysis: Cross-reference bioactivity datasets from analogs (e.g., thieno[3,2-d]pyrimidinones) to isolate scaffold-specific trends .
Basic: What are the key considerations for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
- Reagent Stoichiometry: Maintain a 1:1.1 molar ratio of pyrazole precursor to thiadiazole reagent to compensate for volatility losses .
- Purification Consistency: Use slow evaporation of ethyl acetate-ethanol (3:2) for recrystallization to achieve uniform crystal morphology .
- QC Protocols: Implement in-process FTIR checks to monitor intermediate formation (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .
Advanced: How can researchers design experiments to probe the metabolic stability of this compound?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate with NADPH-supplemented human microsomes and analyze degradation via LC-MS/MS to identify vulnerable sites (e.g., methyl or thiadiazole groups) .
- Isotope Labeling: Use deuterated analogs (e.g., CD₃ at the 5-methyl position) to track metabolic pathways .
- Computational Prediction: Apply ADMET software to prioritize lab testing on high-risk moieties predicted by QSAR models .
Basic: What solvent systems are compatible with this compound for biological assays?
Methodological Answer:
- Primary Solvent: DMSO (≤0.1% v/v in aqueous buffers) ensures solubility without cytotoxicity .
- Alternatives: Ethanol-DMF mixtures (1:1) for in vitro enzymatic assays, but avoid prolonged storage due to carboxamide hydrolysis risks .
Advanced: What methodologies resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Variable Temperature NMR: Monitor proton shifts (e.g., NH and carbonyl signals) across 25–80°C to detect tautomeric equilibria .
- X-ray Photoelectron Spectroscopy (XPS): Analyze electron environments around nitrogen atoms to distinguish thiadiazole tautomers .
- Theoretical Calculations: Compare DFT-predicted tautomer energies with experimental IR/Raman spectra .
Advanced: How can researchers design a robust protocol for detecting degradation products?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions, then analyze via HPLC-PDA .
- Mass Fragmentation Libraries: Build a database of likely degradation products (e.g., hydrolyzed carboxamide or oxidized thiadiazole) using high-resolution Q-TOF MS .
- Stability-Indicating Methods: Validate HPLC methods with spike-recovery tests of degradation markers (≥90% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
